Array ( [bid] => 601982 )
17-Ethynylestriol, also known as 17α-ethinylestradiol, is a synthetic estrogen derived from estradiol. It is primarily utilized in oral contraceptives and hormone replacement therapies due to its effective estrogenic activity. This compound is characterized by its chemical formula and a molecular weight of approximately 296.41 g/mol. It appears as a white to creamy white, odorless solid and is sparingly soluble in water but more soluble in organic solvents like ethanol .
EE binds to estrogen receptors (ERs), particularly ERα and ERβ, located in various tissues throughout the body []. This binding triggers a cascade of cellular events that mimic the effects of natural estradiol. In the context of birth control, EE primarily acts by inhibiting ovulation and thickening cervical mucus, making it difficult for sperm to reach the egg []. It can also influence the lining of the uterus, making it less receptive to implantation of a fertilized egg [].
EE serves as a potent agonist for estrogen receptors, meaning it mimics the effects of the natural hormone estradiol. Researchers use EE to study estrogen signaling pathways in various tissues and cell types. This helps elucidate the physiological functions of estrogen in the body, including its role in reproduction, bone health, cardiovascular function, and brain development .
Due to its strong estrogenic activity, EE can be used to model diseases associated with excess estrogen exposure, such as some types of breast and endometrial cancers. By studying the effects of EE in cell and animal models, researchers gain insights into the mechanisms underlying these diseases and develop potential therapeutic strategies .
EE is a well-characterized environmental endocrine disruptor. Researchers use it as a reference compound to compare the estrogenic activity of other environmental contaminants found in water, soil, and food . This knowledge helps assess the potential health risks associated with exposure to these environmental estrogens.
Although not used in its pure form, EE is a key component of many combined oral contraceptive pills. Research involving EE helps scientists develop new and improved formulations for birth control medications with fewer side effects .
The metabolism of 17-ethynylestriol involves several key reactions:
The synthesis of 17-ethynylestriol typically involves the modification of natural estrogens like estradiol. The initial steps include:
This process was first developed in the late 1930s by Hans Herloff Inhoffen and Walter Hohlweg at Schering AG in Berlin .
17-Ethynylestriol has several important applications:
Interaction studies have shown that various factors can influence the pharmacokinetics of 17-ethynylestriol:
Several compounds share structural similarities with 17-ethynylestriol but differ in their biological activity and applications:
| Compound Name | Structure Similarity | Primary Use | Unique Features |
|---|---|---|---|
| Estradiol | Natural estrogen | Hormone replacement therapy | Shorter half-life; more rapidly metabolized |
| Estrone | Natural estrogen | Hormone replacement therapy | Less potent than estradiol |
| Dienogest | Progestin | Contraceptive pill | Has both progestogenic and anti-estrogenic effects |
| Norethisterone | Progestin | Contraceptive pill | Primarily acts as a progestin |
While all these compounds exhibit estrogenic activity, 17-ethynylestriol's unique ethynyl group enhances its oral bioavailability and metabolic stability, making it particularly suitable for contraceptive formulations .
The development of synthetic estrogens emerged in the early 20th century as researchers sought alternatives to natural hormones for therapeutic applications. Ethinylestradiol, a foundational synthetic estrogen, was synthesized in the 1930s and became integral to hormonal contraceptives by the 1960s. 17-Ethynylestriol, a derivative of estriol, was investigated for its estrogenic properties but never commercialized. Its prodrug, Nilestriol (17α-ethynylestriol 3-cyclopentyl ether), demonstrated enhanced potency and was marketed for specific clinical uses. These innovations stemmed from efforts to modify natural estrogens like estradiol and estriol to improve metabolic stability and tissue specificity.
17-Ethynylestriol is systematically named 17α-ethynylestra-1,3,5(10)-triene-3,16α,17β-triol, reflecting its structural features (Figure 1). Key identifiers include:
The molecular formula of 17-Ethynylestriol is C₂₀H₂₄O₃ (molecular weight: 312.40 g/mol). Its structure includes:
The compound has six stereocenters (C8, C9, C13, C14, C16, C17), with absolute configurations defined as 8R,9S,13S,14S,16R,17R. These stereochemical features are critical for binding to estrogen receptors (Table 1).
Table 1: Key structural attributes of 17-Ethynylestriol
| Property | Detail |
|---|---|
| Molecular Formula | C₂₀H₂₄O₃ |
| Molecular Weight | 312.40 g/mol |
| Stereocenters | 6 (8R,9S,13S,14S,16R,17R) |
| Functional Groups | 3 hydroxyls (C3, C16α, C17β), 1 ethynyl (C17α) |
17-Ethynylestriol and 17α-ethynylestradiol (EE2) share a 17α-ethynyl group but differ in hydroxylation patterns:
This structural divergence impacts receptor binding affinity and metabolic pathways. The C16α hydroxyl in 17-Ethynylestriol may reduce hepatic first-pass metabolism compared to EE2, altering tissue distribution.
The full chemical name specifies: